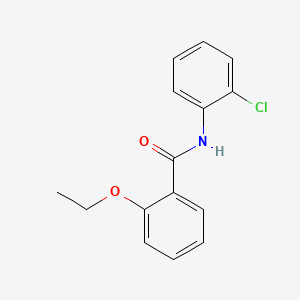

N-(2-chlorophenyl)-2-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-chlorophenyl)-2-ethoxybenzamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in 1998 and was approved by the FDA in 1999. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme and is used in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.

Scientific Research Applications

Crystal Structure Analysis

- Ethenzamide–gentisic acid–acetic acid Co-crystal Solvate Study : Research on the co-crystal solvate of 2-ethoxybenzamide with gentisic acid and acetic acid revealed a complex molecular assembly. This study highlights the importance of 2-ethoxybenzamide in forming supramolecular acid–amide heterosynthons, which are crucial for understanding drug interactions and crystal engineering (Aitipamula, Chow, & Tan, 2010).

Molecular Binding Studies

- Dopamine D(4) Receptor Ligand Analysis : Investigations into N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12) as a probe for dopamine D(4) receptor density in rat striatum demonstrate its utility in neuroscience research. This compound provides insights into receptor specific binding and distribution, enhancing our understanding of neurological processes (Colabufo et al., 2001).

Structural Configuration Studies

- 5-chloro-2-methoxy-N-phenylbenzamide Derivatives : Research on the absolute configuration and structural modifications of 5-chloro-2-methoxy-N-phenylbenzamide derivatives provides insights into the effects of molecular modifications on physical properties and potential medicinal applications. This study used various spectroscopic and modeling techniques to elucidate structural configurations, contributing to the field of drug design and pharmaceutical chemistry (Galal et al., 2018).

Nanotechnology Applications

- Enhanced Chondrogenesis of Stem Cells Using CTB Derivative : N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide (CTB) has been modified and utilized in the NanoScript platform to enhance gene expression and induce stem cell differentiation. This application demonstrates the potential of N-(2-chlorophenyl)-2-ethoxybenzamide derivatives in advanced biomedical research, particularly in regenerative medicine (Patel et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

N-(2-chlorophenyl)-2-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-2-19-14-10-6-3-7-11(14)15(18)17-13-9-5-4-8-12(13)16/h3-10H,2H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTXPAPJIDPGGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-ethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2375056.png)

![3-[1-(2-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2375058.png)

![4-[1,2,3]Triazol-1-yl-cyclohexanone](/img/structure/B2375061.png)

![5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2375062.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2375063.png)

![2,4-dichloro-N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2375066.png)

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2375068.png)

![Ethyl 5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2375076.png)

![(E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2375077.png)